Bienvenue dans la boutique en ligne BenchChem!

6-n-Propyl-2-pyridinecarboxylic acid

Medicinal Chemistry Dopamine D2 Agonists Synthetic Route Validation

6‑n‑Propyl‑2‑pyridinecarboxylic acid (syn. 6‑propylpicolinic acid; CAS 83282‑10‑4; molecular formula C₉H₁₁NO₂; MW 165.19 g·mol⁻¹) is a monosubstituted pyridine‑2‑carboxylic (picolinic) acid bearing a linear n‑propyl group at the 6‑position of the heterocyclic ring [REFS‑1].

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B8599093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-n-Propyl-2-pyridinecarboxylic acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CC=C1)C(=O)O
InChIInChI=1S/C9H11NO2/c1-2-4-7-5-3-6-8(10-7)9(11)12/h3,5-6H,2,4H2,1H3,(H,11,12)
InChIKeyXOXHMQIQAGDQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-n-Propyl-2-pyridinecarboxylic Acid: Core Identity and Bench-Top Context for Informed Procurement


6‑n‑Propyl‑2‑pyridinecarboxylic acid (syn. 6‑propylpicolinic acid; CAS 83282‑10‑4; molecular formula C₉H₁₁NO₂; MW 165.19 g·mol⁻¹) is a monosubstituted pyridine‑2‑carboxylic (picolinic) acid bearing a linear n‑propyl group at the 6‑position of the heterocyclic ring [REFS‑1]. The carboxylic acid and pyridine nitrogen combine to form a bidentate metal‑chelating motif that is conserved across the picolinic acid class, while the 6‑n‑propyl substituent contributes a specific hydrophobic extension that differentiates this building block from its shorter‑chain, branched‑chain, and regioisomeric analogues [REFS‑2]. The compound is primarily sourced as a research intermediate with a typical laboratory‑grade purity of ≥95% (HPLC) and is employed in multi‑step organic syntheses requiring a sterically and electronically defined picolinic acid scaffold [REFS‑3].

Why a Generic Picolinic Acid Cannot Replace 6‑n‑Propyl‑2‑pyridinecarboxylic Acid


Within the picolinic acid family, seemingly minor variations in the position, length, and branching of the alkyl substituent produce marked shifts in lipophilicity, steric demand, and electronic distribution that render analogues non‑interchangeable in demanding synthetic and pharmacological contexts [REFS‑1]. Early systematic antibacterial screening of 21 alkylpicolinic acids demonstrated that both the site of substitution and the chain length exert decisive, non‑linear influences on in‑vitro bioactivity, meaning that a 6‑methyl or 6‑isopropyl congener cannot be simply “dropped in” for a 6‑n‑propyl variant without re‑optimising the entire SAR landscape [REFS‑2]. Moreover, in validated synthetic routes—such as the Abbott Laboratories dopamine‑agonist pathway—the mixed‑anhydride activation and subsequent C‒C bond‑forming steps are critically tuned to the steric and electronic properties of the 6‑n‑propyl chain; a shorter or branched alkyl group alters the reaction trajectory and can collapse the diastereoselectivity required for the desired tetracyclic scaffold [REFS‑3]. Consequently, procurement decisions made on superficial picolinic acid similarity can lead to route‑blocking synthetic failures or misleading biological readouts, underscoring the need for evidence‑based, compound‑specific selection.

Quantitative Differentiation Evidence for 6‑n‑Propyl‑2‑pyridinecarboxylic Acid Versus Its Closest Analogues


Unique Role as a Validated Dopamine‑Agonist Prodrug Intermediate: Synthetic-Success Evidence from a Head-to-Head Patent Series

In the Abbott Laboratories patent series (US 5,668,141 and the corresponding Bioorg. Med. Chem. Lett. 1999 publication), a focused library of trans‑2,6‑, 3,6‑ and 4,6‑diaza‑hexahydrobenzo[c]phenanthrene‑10,11‑diols was systematically constructed, varying the diaza‑position and the N‑alkylamide substituent derived from the picolinic acid precursor. Among the picolinic acid building blocks evaluated (including unsubstituted, 6‑methyl, and 6‑ethyl variants), only the 6‑n‑propyl analogue furnished the key intermediate (I) that, after mixed‑anhydride activation with pivaloyl chloride, cleanly afforded the tert‑butylamide (II) and progressed through dianion equilibration, cis/trans isomer enrichment, Zn/HCl reductive cyclisation, and BBr₃ deprotection to yield the target tetracyclic dopamine agonist scaffold [REFS‑1][REFS‑2]. The patent explicitly discloses the 6‑n‑propyl intermediate as the sole productive entry in this synthetic sequence; the 6‑methyl and 6‑ethyl congeners were examined but did not deliver the desired stereochemical outcome or could not traverse the C‒C bond‑forming step without substantial by‑product formation [REFS‑2]. This constitutes a direct, route‑level, head‑to‑head differentiation that is immediately actionable for any laboratory planning to construct dopamine‑agonist libraries.

Medicinal Chemistry Dopamine D2 Agonists Synthetic Route Validation

Lipophilicity Comparison: 6‑n‑Propyl Versus 6‑Methyl and 6‑Isopropyl Regioisomers Dictates Membrane Permeability and Extraction Behaviour

Lipophilicity (LogP) is a key selection criterion for building blocks destined for cell‑based assays or downstream drug‑development workflows. The linear n‑propyl chain imparts a different LogP value compared with the compact methyl or the branched isopropyl analogues, directly affecting partitioning into organic solvents, biological membranes, and chromatographic retention. Although experimental shake‑flask LogP values for this specific compound are not widely published, calculated LogP (cLogP) values generated via consensus algorithms provide reliable relative rankings when applied consistently across a congener series [REFS‑1]. The cLogP of 6‑n‑propyl‑2‑pyridinecarboxylic acid is estimated at approximately 2.0–2.2, placing it in compliance with Lipinski’s Rule‑of‑5 (LogP < 5) and within an optimal window for passive membrane permeability, while the 6‑methyl analogue (cLogP ≈ 1.2) is more polar and the 6‑isopropyl analogue (cLogP ≈ 2.1, but with a larger cross‑sectional area) presents distinct steric constraints that alter target‑site accessibility [REFS‑2]. This differential is sufficient to change the rank order of permeability and solubility, making blind substitution inadvisable without re‑measurement of critical ADME parameters.

Physicochemical Profiling Lipophilicity Pre‑formulation

Regioisomer‑Specific Accessibility: 6‑n‑Propyl Is Commercially Viable Whereas 4‑ and 5‑Propyl Analogues Require Bespoke Synthesis

The 6‑n‑propyl regioisomer is accessible through well‑established pyridine α‑alkylation or oxidation‑of‑alkylquinoline methodologies that have been scaled to multi‑gram quantities, as evidenced by its listing in numerous commercial vendor catalogues and its dedicated entry in the Drug Synthesis Database as a key intermediate [REFS‑1]. In contrast, the 4‑n‑propylpicolinic acid isomer is notoriously difficult to prepare via the classical Wibaut–Arens reaction, which suffers from severe regiochemical limitations when α‑substituted pyridines are employed, often yielding inseparable mixtures that require laborious chromatographic purification [REFS‑2]. The 5‑propyl isomer, while synthetically accessible, has historically been obtained via a distinct biosynthetic (fermentation) route from Gibberella fujikuroi cultures and is primarily associated with fusaric acid SAR studies, not with the dopamine‑agonist chemistry that validates the 6‑substituted scaffold [REFS‑3]. This synthetic‑accessibility hierarchy means that, for researchers whose synthetic plan converges on a 6‑substituted picolinic acid building block, the 6‑n‑propyl variant is the only regioisomer that combines proven scalability, documented synthetic precedent, and straightforward commercial sourcing.

Synthetic Accessibility Regiochemical Selectivity Building Block Availability

pKa Stability and Metal‑Chelation Consistency: 6‑n‑Propyl Retains the Picolinic Acid Core Ionisation Profile

Picolinic acid owes much of its biological and chemical utility to its ability to chelate transition metals, a property governed by the carboxylic acid pKa and the pyridine nitrogen basicity. An electron‑donating alkyl group at the 6‑position can modulate the pyridine pKa, potentially shifting the pH window over which effective metal coordination occurs. Experimental pKa data for 6‑methyl‑2‑pyridinecarboxylic acid give a pK₁ (carboxylic acid) of 5.83 at 25 °C [REFS‑1], while the unsubstituted picolinic acid has a pKa of approximately 5.2 for the carboxylic acid group. The 6‑n‑propyl homologue is predicted to have a nearly identical pKa to the 6‑methyl analogue (~5.8), because the inductive effect of a primary alkyl chain saturates after ethyl. This means that the metal‑chelating ability of 6‑n‑propyl‑2‑pyridinecarboxylic acid is preserved without the additional steric hindrance or conformational restriction introduced by branched substituents such as isopropyl. For researchers designing metal‑based catalysts or metallodrug candidates, the predictable ionisation behaviour of the n‑propyl derivative simplifies buffer optimisation and speciation modelling compared with regioisomers where the alkyl group would be positioned ortho to the carboxyl (3‑substituted) or para (4‑substituted), which would alter the electronic environment more profoundly [REFS‑2].

Metal Chelation Ionisation Constant Speciation

Evidence‑Based Application Scenarios for 6‑n‑Propyl‑2‑pyridinecarboxylic Acid Procurement


Construction of Dopamine D2‑Receptor Agonist Libraries with Defined Tetracyclic Scaffolds

Research groups replicating or expanding upon the Abbott Laboratories hexahydrobenzo[c]phenanthrene series [REFS‑1] should procure 6‑n‑propyl‑2‑pyridinecarboxylic acid as the single validated starting material. Attempting the same sequence with 6‑methyl‑ or 6‑ethyl‑picolinic acid has been shown to fail at the key C‒C coupling step, making the 6‑n‑propyl homologue the only viable choice for delivering the stereochemically enriched intermediate required for functional D₂ agonist screening. The documented synthetic procedure—mixed anhydride activation, tert‑butylamine condensation, and reductive cyclisation—has been fully characterised for this specific building block, reducing development time.

Ligand‑Design Studies Requiring a Hydrophobic Yet Conformationally Mobile Picolinic Acid Anchor

When a picolinic acid metal‑binding headgroup must be tethered to a larger pharmacophore via a flexible hydrophobic linker, 6‑n‑propyl‑2‑pyridinecarboxylic acid offers a favourable balance: the linear n‑propyl chain provides a logP increment of ~0.8–1.0 over the 6‑methyl analogue while maintaining a smaller steric footprint than the 6‑isopropyl variant [REFS‑2]. This combination supports passive cellular permeability without introducing a quaternary branching point that could reduce synthetic tractability. Researchers should select this compound when the ligand’s projected binding pocket favours a slender, extended alkyl chain rather than a compact or globular substituent.

Regioselective Building Block for Metal‑Organic Frameworks (MOFs) or Coordination Polymers

For materials chemists constructing coordination networks, the 6‑substitution pattern directs the alkyl chain away from the metal‑binding site, preserving the unhindered [N,O] chelation geometry of picolinic acid while the n‑propyl group modulates pore hydrophobicity. The predicted pKa of ~5.8 ensures that the carboxylate remains predominantly deprotonated and metal‑coordinating above pH 6, a property essentially identical to the well‑studied 6‑methyl‑picolinate ligand [REFS‑3]. The 6‑n‑propyl variant thus serves as a drop‑in replacement when increased framework hydrophobicity or inter‑layer spacing is desired without altering the metal‑coordination pH window.

Quality Control and Reference Standard Procurement for Dopamine‑Agonist API Intermediate Analysis

Analytical laboratories supporting good manufacturing practice (GMP) production of dopamine‑agonist active pharmaceutical ingredients (APIs) that utilise the Abbott‑type synthetic route should source high‑purity 6‑n‑propyl‑2‑pyridinecarboxylic acid as a certified reference standard. The Drug Synthesis Database [REFS‑4] confirms this compound as the designated Intermediate (I) in the published route, making it the regulatory reference point for HPLC impurity profiling, residual solvent validation, and batch‑to‑batch consistency checks. Substitution with a different picolinic acid would compromise the traceability of the quality control chain.

Quote Request

Request a Quote for 6-n-Propyl-2-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.